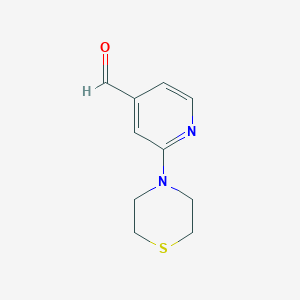
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is a chemical that features both a thiomorpholine and a pyridine moiety. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it would likely exhibit interesting binding properties due to the presence of both heterocyclic rings. The thiomorpholine ring could potentially offer sulfur and nitrogen donor atoms for metal coordination, while the pyridine ring could provide a nitrogen donor atom.
Synthesis Analysis
Although the exact synthesis of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is not detailed in the provided papers, a related ligand, 2,6-bis(thiomorpholinomethyl)pyridine (L), has been synthesized and its metal complexes studied . The synthesis of such ligands typically involves the formation of a Schiff base by reacting an amine with an aldehyde, followed by the introduction of the thiomorpholine moiety. The synthesis route for the related ligand could provide insights into potential methods for synthesizing 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde.
Molecular Structure Analysis
The molecular structure of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is not directly analyzed in the papers. However, the related ligand 2,6-bis(thiomorpholinomethyl)pyridine forms complexes with palladium(II), copper(II), and nickel(II) where the ligand acts in a tridentate fashion using its three nitrogen atoms, leaving the sulfur atoms uncoordinated . This suggests that the thiomorpholine and pyridine rings in 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde could similarly participate in metal coordination, potentially leading to a variety of coordination geometries depending on the metal center involved.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde. However, the study of the related ligand's metal complexes indicates that the ligand can form stable complexes with various metal ions . This implies that 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde could also engage in coordination chemistry, potentially forming complexes with different metals, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde are not described in the provided papers. Nonetheless, the structural features of the compound suggest that it would have polarized electronic structures due to the presence of the heterocyclic rings and the aldehyde group. This polarization could influence its solubility, boiling and melting points, and reactivity. The related compounds exhibit hydrogen bonding, which could also be a feature of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde, affecting its crystal packing and stability .
Applications De Recherche Scientifique
Antimicrobial Activity
A study on novel chitosan Schiff bases, which are related to the chemical family of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde, showed significant antimicrobial activity against a range of gram-negative and gram-positive bacteria as well as fungi. These Schiff bases, derived from heterocyclic moieties, demonstrated that their antimicrobial efficacy was dependent on the specific Schiff base moiety present. Notably, these compounds exhibited no cytotoxic activity, indicating their potential safety for further applications (Hamed et al., 2020).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, which include structures similar to 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde, has been explored. One study involved the synthesis of substituted tetrahydroquinoline-3-carbonitriles via a multicomponent reaction, indicating the versatility of these chemical frameworks in creating diverse and potentially bioactive compounds (Dyachenko et al., 2015).
Organic Synthesis and Catalysis
In organic chemistry, the applications of compounds related to 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde extend to catalysis and synthesis methodologies. For instance, the reaction of bis(chloromethylidene)thiomorpholin-4-amine with various aldehydes, including pyridinecarbaldehyde derivatives, led to the formation of trans isomer hydrazones. This highlights the compound's role in facilitating the synthesis of complex organic molecules (Martynov et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-thiomorpholin-4-ylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFZSHCANCGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640222 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
CAS RN |
898289-24-2 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

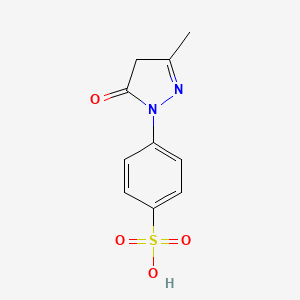
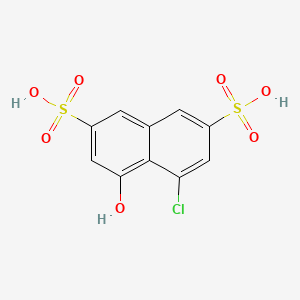
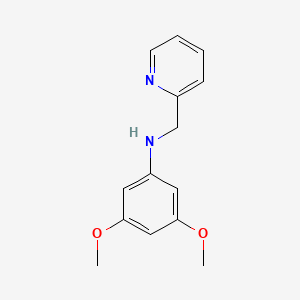
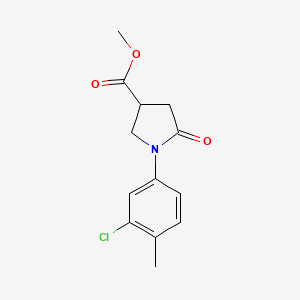

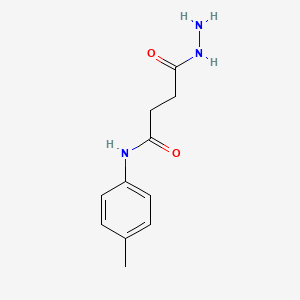

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

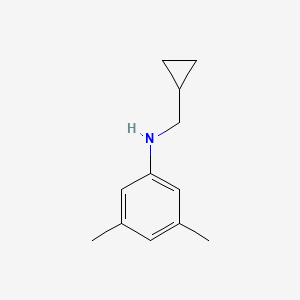
![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

